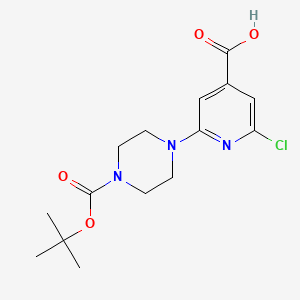

4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

Beschreibung

This compound is a piperazine-1-carboxylic acid tert-butyl ester derivative featuring a pyridine ring substituted with a carboxylic acid group at position 4 and a chlorine atom at position 5. Its molecular structure enables versatile reactivity, particularly in medicinal chemistry, where it serves as an intermediate for synthesizing pharmacologically active molecules. The tert-butyl ester group enhances solubility and stability during synthetic processes, while the chlorine and carboxylic acid substituents provide sites for further functionalization .

Eigenschaften

Molekularformel |

C15H20ClN3O4 |

|---|---|

Molekulargewicht |

341.79 g/mol |

IUPAC-Name |

2-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-9-10(13(20)21)8-11(16)17-12/h8-9H,4-7H2,1-3H3,(H,20,21) |

InChI-Schlüssel |

SCCUIUBWCLUHER-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Photocatalytic One-Step Synthesis

This method synthesizes tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which can be chemically modified to introduce the 4-carboxy and 6-chloro substituents on the pyridine ring.

| Component | Role | Typical Amount (Example) |

|---|---|---|

| 2-Aminopyridine derivative | Pyridine substrate | 0.2 mmol (1.0 eq) |

| Piperazine-1-tert-butyl formate | Piperazine source | 0.2 mmol (1.0 eq) |

| Acridine salt photocatalyst | Photocatalyst | 0.01 mmol (0.05–0.1 eq) |

| Oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) | Oxidizing agent | 0.1 mmol (0.5 eq) |

| Solvent (anhydrous dichloroethane) | Reaction medium | 2 mL |

- Irradiation with visible blue LED light (wavelength 380–750 nm)

- Oxygen atmosphere (oxygen replacement three times)

- Reaction time: 10 hours

- Temperature: Ambient

- Combine 2-aminopyridine derivative, piperazine-1-tert-butyl formate, acridine salt photocatalyst, and oxidant in anhydrous dichloroethane.

- Replace the reaction atmosphere with oxygen three times to ensure oxidative conditions.

- Irradiate the mixture with blue LED light for 10 hours under stirring.

- After completion, remove solvent by rotary evaporation.

- Purify the crude product by column chromatography to isolate the target tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a colorless white solid.

Yields: Typically around 94–95% under optimized conditions.

Adaptation for 4-(4-Carboxy-6-chloropyridin-2-yl) Derivative

To prepare the chlorinated and carboxylated pyridine derivative:

- Start with a 2-aminopyridine derivative bearing 4-carboxy and 6-chloro substituents .

- Apply the same photocatalytic coupling with piperazine-1-tert-butyl formate under identical conditions.

- Alternatively, perform post-synthetic modifications such as selective chlorination and carboxylation on the pyridine ring after forming the piperazine-1-carboxylic acid tert-butyl ester scaffold.

This approach leverages the mild and selective nature of the photocatalytic method, avoiding heavy metals and harsh reagents, thus improving safety and environmental compatibility.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Metal-Catalyzed Method | Photocatalytic One-Step Method |

|---|---|---|

| Number of Steps | Two or more (coupling + hydrogenation) | One-step |

| Catalysts | Heavy metals (e.g., Pd/C) | Acridine salt (organic photocatalyst) |

| Reaction Conditions | Hydrogen atmosphere, elevated temperature | Visible light irradiation, ambient temperature |

| Yield | Less than 81.8% | Up to 95% |

| Byproducts | Higher due to multiple steps and harsh conditions | Reduced by selective photocatalysis |

| Environmental Impact | Higher due to metal residues and hydrogen gas | Lower; avoids heavy metals and dangerous gases |

| Cost | Higher due to catalyst and safety measures | Lower due to simpler setup and safer reagents |

| Industrial Suitability | Limited by safety and cost | Suitable due to mild, controllable conditions |

Physicochemical Data of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Reference Compound)

| Property | Data |

|---|---|

| Molecular Formula | C14H22N4O2 |

| Molecular Weight | 278.35 g/mol |

| Melting Point | 130–132 °C |

| Boiling Point (predicted) | 454.1 ± 45.0 °C |

| Density | 1.182 g/cm³ |

| Vapor Pressure | 0–0 Pa at 20–25 °C |

| Solubility | Slightly soluble in DMSO; very slightly in methanol |

| pKa (predicted) | 7.36 ± 0.26 |

| LogP | 1.6–1.8 at 35 °C, pH 7–9 |

| Appearance | Dark yellow solid |

| Stability | Air sensitive |

Note: The chlorinated carboxy derivative would have similar but distinct physicochemical properties due to the substituents.

Research Findings and Advantages

- The photocatalytic method using acridine salts as catalysts represents a breakthrough in synthesizing piperazine-pyridine derivatives with high efficiency and environmental safety.

- The one-step visible light-driven reaction avoids the use of hazardous hydrogen gas and heavy metals, reducing environmental and health risks.

- High yields (~95%) and simple purification make this method suitable for scale-up and industrial production.

- The methodology is flexible and can be adapted to various substituted pyridine derivatives, including chlorinated and carboxylated variants, by selecting appropriate starting materials or post-synthetic modifications.

- The reaction conditions are mild and easily controlled, improving reproducibility and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropyridine moiety plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate (CAS: 946385-51-9)

- Structural Differences: Replaces the carboxy and chloro groups on the pyridine ring with a cyano (CN) group at position 3 and a phenyl ring at position 6.

- Physicochemical Properties: Molecular Weight: 354.4 g/mol (vs. ~370–380 g/mol for the target compound). Polarity: The cyano group increases electron-withdrawing effects, reducing basicity compared to the carboxy group.

- Applications: Used in kinase inhibitor synthesis due to the phenyl group’s aromatic interactions and the cyano group’s role in hydrogen bonding .

4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester (CAS: N/A)

- Structural Differences: Features an amino (-NH₂) group at position 6 of the pyridine ring instead of chlorine and lacks the carboxy group.

- Physicochemical Properties: Molecular Weight: ~291–293 g/mol (ESI-MS: m/z 278–293 ). Reactivity: The amino group enables nucleophilic substitution or coupling reactions, contrasting with the chloro group’s role as a leaving group.

- Applications : Key intermediate for pabuxirib, a kinase inhibitor, highlighting its importance in oncology drug development .

4-(6-Chloro-pyridazin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester (CAS: 492431-11-5)

- Structural Differences : Substitutes the pyridine ring with a pyridazine ring (two adjacent nitrogen atoms) and retains the chloro substituent.

- Physicochemical Properties :

- Molecular Weight: ~370–380 g/mol (similar to the target compound).

- Electronic Effects: Pyridazine’s electron-deficient nature enhances reactivity in SNAr (nucleophilic aromatic substitution) reactions.

- Applications : Used in synthesizing antiviral agents, leveraging pyridazine’s ability to engage in π-π stacking .

4-(3-Nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (CAS: N/A)

- Structural Differences: Contains a nitro (-NO₂) group at position 3 of the pyridine ring instead of carboxy and chloro groups.

- Physicochemical Properties :

- Applications : Intermediate for agrochemicals, where nitro groups are reduced to amines for further derivatization .

Comparative Analysis Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Reactivity | Primary Applications |

|---|---|---|---|---|

| Target Compound | 4-carboxy, 6-chloro (pyridine) | ~370–380 | Carboxylic acid coupling; SNAr reactions | Drug intermediates, kinase inhibitors |

| tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate | 3-cyano, 6-phenyl (pyridine) | 354.4 | Hydrogen bonding; aromatic interactions | Kinase inhibitors |

| 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | 6-amino (pyridine) | ~291–293 | Nucleophilic substitution | Pabuxirib synthesis |

| 4-(6-Chloro-pyridazin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester | 6-chloro (pyridazine) | ~370–380 | SNAr reactions | Antiviral agents |

| 4-(3-Nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | 3-nitro (pyridine) | ~320–340 | Reduction to amines | Agrochemical intermediates |

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis of tert-butyl piperazine carboxylate derivatives typically involves multi-step routes:

- Step 1: Formation of the piperazine core via condensation reactions, often using tert-butyl carbamate intermediates under anhydrous conditions.

- Step 2: Functionalization of the pyridine ring. For example, introducing the chloro and carboxy groups may require halogenation (e.g., using POCl₃ for chlorination) followed by carboxylation via hydrolysis of nitrile intermediates .

- Step 3: Purification via silica gel chromatography (hexane:ethyl acetate gradients) to isolate the tert-butyl-protected product .

Key Considerations: Optimize reaction temperatures (40–100°C) and inert atmospheres to prevent tert-butyl ester hydrolysis .

Q. How should researchers characterize this compound’s purity and structure?

Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm tert-butyl group integrity (δ ~1.4 ppm for nine equivalent protons) and piperazine/pyridine ring connectivity.

- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., ESI+ for [M+H]+) and fragmentation patterns, such as loss of the tert-butyl group (m/z –100) .

- HPLC: Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure stability?

- Store at –20°C under inert gas (argon/nitrogen) to prevent ester hydrolysis.

- Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which degrade the tert-butyl group .

Advanced Research Questions

Q. How can researchers address low yields during coupling reactions involving the pyridine ring?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst Optimization: Use palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (e.g., XPhos) to enhance coupling efficiency .

- Solvent Screening: Polar aprotic solvents (e.g., DMF or tert-butanol) improve solubility of intermediates .

- Temperature Control: Maintain reactions at 80–100°C to balance reaction rate and tert-butyl group stability .

Q. How should contradictory solubility data be interpreted for this compound?

Discrepancies in solubility (e.g., in DMSO vs. water) arise from:

Q. What strategies are effective for analyzing biological interactions of this compound?

- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to study interactions with enzymes/receptors.

- Cellular Uptake: Radiolabel the tert-butyl group (e.g., with ¹⁴C) to track intracellular accumulation .

- Metabolic Stability: Incubate with liver microsomes and monitor tert-butyl ester hydrolysis via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.